2-FG Demonstrates Superior Hexokinase I Binding Affinity Compared to 2-DG, 2-CG, and 2-BG
2-FG exhibits the highest binding affinity to hexokinase I among all C-2-substituted D-glucose analogs evaluated. In a QSAR-based flexible docking study combined with in vitro lactate inhibition assays, the rank order of binding affinity was: D-glucose > 2-FG > 2-DG > 2-CG > 2-BG [1]. 2-FG showed a glycolytic inhibitory potency (ID₅₀) of 1 mM, which is 6-fold lower (more potent) than the ID₅₀ of 6 mM observed for 2-CG, and substantially lower than the >6 mM observed for 2-BG. Flow cytometry and trypan blue exclusion assays confirmed that the preferential killing of hypoxic versus aerobic tumor cells increases as a function of relative hexokinase binding affinity [1].
| Evidence Dimension | Hexokinase I binding affinity (rank order) and glycolytic inhibition potency (ID₅₀) |
|---|---|
| Target Compound Data | 2-FG: binding affinity rank #2 (after D-glucose); ID₅₀ = 1 mM |
| Comparator Or Baseline | 2-DG: rank #3; 2-CG: rank #4, ID₅₀ = 6 mM; 2-BG: rank #5, ID₅₀ > 6 mM |
| Quantified Difference | 2-FG ID₅₀ is 6-fold lower than 2-CG; 2-FG more potent than 2-DG for glycolytic inhibition and cytotoxicity |
| Conditions | In silico QSAR/flexible docking (hexokinase I); lactate inhibition assay in hypoxic tumor cells in vitro |
Why This Matters
For researchers developing glycolysis-targeted therapies or in vitro hypoxia models, 2-FG provides the highest potency among C-2-halogenated analogs, enabling lower working concentrations and potentially reduced off-target effects relative to 2-DG.
- [1] Lampidis TJ, Kurtoglu M, Maher JC, et al. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing 'hypoxic tumor cells'. Cancer Chemother Pharmacol. 2006;58(6):725-734. View Source
